molecular formula C16H27N5O6 B14199578 L-Alanyl-L-glutaminyl-L-alanyl-L-proline CAS No. 834861-97-1

L-Alanyl-L-glutaminyl-L-alanyl-L-proline

Cat. No.: B14199578
CAS No.: 834861-97-1
M. Wt: 385.42 g/mol
InChI Key: GTTGANBMKUGPNH-NAKRPEOUSA-N
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Description

L-Alanyl-L-glutaminyl-L-alanyl-L-proline is a tetrapeptide composed of the amino acids alanine, glutamine, and proline. This compound is of interest due to its potential applications in various fields, including medicine, biology, and chemistry. The unique sequence of amino acids in this tetrapeptide may confer specific biochemical properties that can be harnessed for therapeutic and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-glutaminyl-L-alanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the tetrapeptide is complete.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into microbial hosts (e.g., E. coli) for expression and subsequent purification. This method can be more cost-effective and scalable for producing large quantities of the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-glutaminyl-L-alanyl-L-proline can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

    Oxidation: Oxidative modifications, particularly at the proline residue, can occur under specific conditions.

    Reduction: Reduction reactions may target disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.

    Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.

Major Products

    Hydrolysis: Produces smaller peptides or free amino acids.

    Oxidation: May result in the formation of oxidized amino acid residues.

    Reduction: Leads to the reduction of disulfide bonds, if present.

Scientific Research Applications

L-Alanyl-L-glutaminyl-L-alanyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including wound healing and immune modulation.

    Industry: Utilized in the development of peptide-based materials and as a stabilizing agent in formulations.

Mechanism of Action

The mechanism of action of L-Alanyl-L-glutaminyl-L-alanyl-L-proline involves its interaction with specific molecular targets and pathways. The tetrapeptide may bind to receptors or enzymes, modulating their activity. For example, it could influence signaling pathways related to cell growth, differentiation, or immune response. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.

    L-Alanyl-L-proline: Another dipeptide with potential therapeutic uses.

    L-Glutaminyl-L-alanyl-L-proline:

Uniqueness

L-Alanyl-L-glutaminyl-L-alanyl-L-proline is unique due to its specific sequence of amino acids, which may confer distinct biochemical properties. Its tetrapeptide structure allows for more complex interactions and functions compared to shorter peptides.

Properties

CAS No.

834861-97-1

Molecular Formula

C16H27N5O6

Molecular Weight

385.42 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H27N5O6/c1-8(17)13(23)20-10(5-6-12(18)22)14(24)19-9(2)15(25)21-7-3-4-11(21)16(26)27/h8-11H,3-7,17H2,1-2H3,(H2,18,22)(H,19,24)(H,20,23)(H,26,27)/t8-,9-,10-,11-/m0/s1

InChI Key

GTTGANBMKUGPNH-NAKRPEOUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

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